molecular formula C12H10O3 B1606247 [1,1'-Biphenyl]-2,3',4-triol CAS No. 4190-05-0

[1,1'-Biphenyl]-2,3',4-triol

Cat. No.: B1606247
CAS No.: 4190-05-0
M. Wt: 202.21 g/mol
InChI Key: HYFWTVWZCZMWEZ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,3’,4-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3’, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl is reacted with a boronic acid in the presence of a palladium catalyst and a base. The hydroxyl groups can then be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4-triol may involve large-scale Suzuki-Miyaura cross-coupling reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,3’,4-triol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Partially or fully reduced biphenyl compounds.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-2,3’,4-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Biphenyl: The parent compound without hydroxyl groups.

    [1,1’-Biphenyl]-2,2’,4,4’-tetraol: A derivative with four hydroxyl groups.

    [1,1’-Biphenyl]-3,3’,4,4’-tetraol: Another derivative with four hydroxyl groups.

Uniqueness: [1,1’-Biphenyl]-2,3’,4-triol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This arrangement allows for selective interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-(3-hydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWTVWZCZMWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063344
Record name [1,1'-Biphenyl]-2,3',4-triol
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4190-05-0
Record name [1,1′-Biphenyl]-2,3′,4-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4190-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,3',4-triol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,3',4-triol
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Record name [1,1'-Biphenyl]-2,3',4-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-2,3',4-triol
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